molecular formula C18H15N3O2 B12933136 2-(1H-Imidazole-2-carbonyl)-N-(4-methylphenyl)benzamide CAS No. 62367-01-5

2-(1H-Imidazole-2-carbonyl)-N-(4-methylphenyl)benzamide

Cat. No.: B12933136
CAS No.: 62367-01-5
M. Wt: 305.3 g/mol
InChI Key: VRCPAJIAGRVFMM-UHFFFAOYSA-N
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Description

2-(1H-Imidazole-2-carbonyl)-N-(4-methylphenyl)benzamide is a synthetic organic compound that features an imidazole ring, a benzamide group, and a methyl-substituted phenyl group. Compounds with imidazole rings are known for their biological activity and are often used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazole-2-carbonyl)-N-(4-methylphenyl)benzamide typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Attachment of the Benzamide Group: The imidazole ring is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamide derivative.

    Introduction of the Methyl-Substituted Phenyl Group: The final step involves the reaction of the intermediate with 4-methylphenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazole-2-carbonyl)-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide: Lacks the methyl group on the phenyl ring.

    2-(1H-Imidazole-2-carbonyl)-N-(4-chlorophenyl)benzamide: Contains a chlorine substituent instead of a methyl group.

Uniqueness

2-(1H-Imidazole-2-carbonyl)-N-(4-methylphenyl)benzamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, electronic properties, and steric interactions, potentially leading to different pharmacokinetic and pharmacodynamic profiles compared to similar compounds.

Properties

62367-01-5

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

2-(1H-imidazole-2-carbonyl)-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C18H15N3O2/c1-12-6-8-13(9-7-12)21-18(23)15-5-3-2-4-14(15)16(22)17-19-10-11-20-17/h2-11H,1H3,(H,19,20)(H,21,23)

InChI Key

VRCPAJIAGRVFMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=NC=CN3

Origin of Product

United States

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